REACTION_CXSMILES
|
[CH3:1]P(C)CCCP(C)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:39]=[C:40]([P:47](=[O:54])([O:51][CH2:52][CH3:53])[O:48][CH2:49][CH3:50])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]>>[CH2:39]=[C:40]([P:47](=[O:54])([O:51][CH2:52][CH3:53])[O:48][CH2:49][CH3:50])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].[CH:40]([P:47](=[O:54])([O:48][CH2:49][CH3:50])[O:51][CH2:52][CH3:53])=[CH:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CP(CCCP(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
dimethyl 1-octen-2-yl-phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(CCCCCC)P(OCC)(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The proton NMR analysis of the resulting reaction mixture
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCCCCC)P(OCC)(OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CCCCCCC)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |